Spiro[2.3]hexane-1,1,2,2-tetracarbonitrile
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Overview
Description
Spiro[2.3]hexane-1,1,2,2-tetracarbonitrile is an organic compound with the molecular formula C10H6N4. It consists of a spirocyclic hexane ring system with four nitrile groups attached to it.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Spiro[2.3]hexane-1,1,2,2-tetracarbonitrile typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the treatment of 1,1-dicyano- and 1,1-dialkoxycarbonylspiro[2.3]hexane-1-carbonitriles with lithium diisopropylamide or potassium tert-butylate in tetrahydrofuran (THF). This reaction leads to the formation of the desired spirocyclic compound through a prototropic isomerization process .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and implementing efficient purification techniques to obtain the compound in large quantities.
Chemical Reactions Analysis
Types of Reactions
Spiro[2.3]hexane-1,1,2,2-tetracarbonitrile can undergo various chemical reactions, including:
Substitution Reactions: The nitrile groups can participate in nucleophilic substitution reactions.
Isomerization Reactions: The compound can undergo prototropic isomerization under specific conditions.
Common Reagents and Conditions
Lithium Diisopropylamide (LDA): Used in the isomerization reactions.
Potassium tert-Butylate: Another reagent used in isomerization reactions.
Tetrahydrofuran (THF): Common solvent used in these reactions.
Major Products Formed
The major products formed from these reactions include various spirocyclic derivatives and isomers, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Spiro[2.3]hexane-1,1,2,2-tetracarbonitrile has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development and therapeutic applications.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Spiro[2.3]hexane-1,1,2,2-tetracarbonitrile involves its interaction with specific molecular targets and pathways. The nitrile groups can participate in various chemical interactions, leading to the formation of new compounds or the modification of existing ones. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Spiro[2.3]hexane-1,1,2,2-tetracarbonitrile: The parent compound.
1,1-Dicyano- and 1,1-dialkoxycarbonylspiro[2.3]hexane-1-carbonitriles: Precursors used in the synthesis of the parent compound.
Uniqueness
This compound is unique due to its spirocyclic structure and the presence of four nitrile groups. This combination of features makes it a valuable compound for various research applications, as it can undergo a wide range of chemical reactions and interactions .
Properties
CAS No. |
94584-69-7 |
---|---|
Molecular Formula |
C10H6N4 |
Molecular Weight |
182.18 g/mol |
IUPAC Name |
spiro[2.3]hexane-1,1,2,2-tetracarbonitrile |
InChI |
InChI=1S/C10H6N4/c11-4-9(5-12)8(2-1-3-8)10(9,6-13)7-14/h1-3H2 |
InChI Key |
JPAVHVSLQZXLDG-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(C1)C(C2(C#N)C#N)(C#N)C#N |
Origin of Product |
United States |
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